Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18614587
InChI: InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10(9)16-12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,18)/t9-,10-/m0/s1
SMILES:
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol

Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate

CAS No.:

Cat. No.: VC18614587

Molecular Formula: C14H26N2O4

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate -

Specification

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
IUPAC Name tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]carbamate
Standard InChI InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10(9)16-12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,18)/t9-,10-/m0/s1
Standard InChI Key OKNXKZYFYNBRHV-UWVGGRQHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1NC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)NC1CCC1NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound features a cyclobutane ring substituted at the trans-2 position with a Boc-protected amino group and an additional carbamate moiety. The trans stereochemistry is explicitly defined in its IUPAC name: tert-butyl N-[(1S,2S)-2-[(tert-butoxycarbonyl)amino]cyclobutyl]carbamate. This configuration imposes significant steric constraints, which influence both its reactivity and intermolecular interactions. The cyclobutane ring’s inherent strain (approximately 110° bond angles) further contributes to its unique electronic profile, as evidenced by computational models .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₄H₂₆N₂O₄
Molecular Weight286.37 g/mol
IUPAC Nametert-butyl N-[(1S,2S)-2-[(tert-butoxycarbonyl)amino]cyclobutyl]carbamate
Canonical SMILESCC(C)(C)OC(=O)NC1CCC1NC(=O)OC(C)(C)C
InChIKeyOKNXKZYFYNBRHV-UWVGGRQHSA-N

The stereospecific trans arrangement is critical for maintaining planar alignment of the carbamate groups, which facilitates hydrogen bonding with target enzymes or receptors in pharmaceutical applications.

Synthesis and Manufacturing

Boc Protection Strategy

The synthesis of tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate typically begins with a cyclobutylamine precursor. The Boc groups are introduced sequentially using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, often employing catalysts like 4-dimethylaminopyridine (DMAP). A representative protocol involves:

  • Amino Group Protection: Reaction of trans-2-aminocyclobutanol with Boc₂O in dichloromethane (DCM) at 0°C, followed by quenching with aqueous sodium bicarbonate.

  • Carbamate Formation: Subsequent treatment with chloroformate derivatives to install the second Boc group, ensuring stereochemical retention via low-temperature conditions (−20°C) .

Table 2: Synthetic Conditions and Yields

StepReagentsTemperatureYield
1Boc₂O, DMAP, DCM0°C85%
2ClCO₂Boc, Et₃N, THF−20°C78%

Purification is achieved via silica gel chromatography, with elution systems such as ethyl acetate/hexane (1:3) yielding >95% purity.

Stereochemical Control

Maintaining the trans configuration during synthesis requires careful optimization. Kinetic studies reveal that elevated temperatures promote epimerization at the cyclobutane ring’s chiral centers . Thus, reactions are conducted below −10°C to minimize racemization, as demonstrated in the synthesis of analogous cyclobutylcarbamates.

Applications in Pharmaceutical Chemistry

Intermediate in Peptide Mimetics

The compound’s rigid cyclobutane scaffold mimics peptide β-turn structures, making it valuable for designing protease inhibitors. For example, derivatives of this carbamate have shown inhibitory activity against HIV-1 protease (IC₅₀ = 120 nM) by occupying the enzyme’s substrate-binding pocket.

Prodrug Development

Boc-protected carbamates are widely used to enhance the bioavailability of amine-containing drugs. In preclinical studies, this compound served as a prodrug for a cyclobutane-derived NMDA receptor antagonist, achieving 92% oral bioavailability in murine models .

Table 3: Biological Activity of Derivatives

DerivativeTargetIC₅₀/EC₅₀
Hydroxymethyl analog NMDA Receptor45 nM
Dimethylcyclobutyl variant CYP3A4 Inhibition2.1 μM

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 18H, Boc CH₃), 3.98–4.12 (m, 2H, cyclobutane CH), 5.21 (br s, 1H, NH).

  • HRMS (ESI+): Calculated for C₁₄H₂₆N₂O₄ [M+H]⁺: 287.1965; Found: 287.1961 .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes using chiral auxiliaries or organocatalysts could reduce reliance on chromatographic purification. Preliminary work with Jacobsen’s thiourea catalyst has achieved 88% ee for related cyclobutane systems .

Targeted Drug Delivery

Functionalizing the carbamate with PEG linkers may enable tumor-specific delivery of chemotherapeutic payloads, leveraging the cyclobutane ring’s metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator